molecular formula C20H27NO4S B3648732 N-(2,6-diisopropylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(2,6-diisopropylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3648732
M. Wt: 377.5 g/mol
InChI Key: KLSPYHRNDWXIKI-UHFFFAOYSA-N
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Description

“N-(2,6-Diisopropylphenyl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound. Its structure suggests that it contains a sulfonamide group attached to a benzene ring, which is substituted with two methoxy groups and one 2,6-diisopropylphenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine, has been characterized by IR, 1H, 13C NMR, and single crystal X-ray diffraction techniques .


Chemical Reactions Analysis

There are several reactions involving similar compounds. For example, organoaluminum (III) complexes of the bis-N,N′-(2,6-diisopropylphenyl)imidazolin-2-imine ligand have been synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine has a molecular formula of C26H40N2 and an average mass of 380.609 Da .

Safety and Hazards

The safety data sheet for a similar compound, N-(2,6-Diisopropylphenyl)formamide, indicates that it is harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-13(2)16-8-7-9-17(14(3)4)20(16)21-26(22,23)15-10-11-18(24-5)19(12-15)25-6/h7-14,21H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSPYHRNDWXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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